molecular formula C19H25N3O4 B15105358 tert-butyl 4-[(4-methoxy-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate

tert-butyl 4-[(4-methoxy-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B15105358
M. Wt: 359.4 g/mol
InChI Key: JLHOJNBRKPLSQM-UHFFFAOYSA-N
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Description

This compound features a piperazine core modified with a tert-butoxycarbonyl (Boc) protecting group and a 4-methoxyindole-2-carbonyl moiety. The methoxy substituent at the indole’s 4-position may influence electronic properties and receptor interactions.

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

tert-butyl 4-(4-methoxy-1H-indole-2-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H25N3O4/c1-19(2,3)26-18(24)22-10-8-21(9-11-22)17(23)15-12-13-14(20-15)6-5-7-16(13)25-4/h5-7,12,20H,8-11H2,1-4H3

InChI Key

JLHOJNBRKPLSQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(4-methoxy-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(4-methoxy-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Tert-butyl 4-[(4-methoxy-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(4-methoxy-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogues vary in the substituents attached to the piperazine ring or the carbonyl-linked aromatic system. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name (Example) Substituents/Modifications Key Properties/Applications References
Target Compound : tert-Butyl 4-[(4-methoxy-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate - Boc-protected piperazine
- 4-Methoxyindole-2-carbonyl
Potential bioactivity due to indole; methoxy group may enhance lipophilicity -
tert-Butyl 4-(3-chlorobenzoyl)piperazine-1-carboxylate (2g) - Boc-protected piperazine
- 3-Chlorobenzoyl
Melting point: 84–86°C; used in antimicrobial studies
tert-Butyl 4-(1-cyclopropyl-3-((diphenylmethylene)aminocarbonyl)-6-fluoroquinolinyl)piperazine-1-carboxylate - Boc-protected piperazine
- Cyclopropyl and fluorinated quinoline
Fluoro substituent enhances metabolic stability; used in kinase inhibition studies
tert-Butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate - Boc-protected piperazine
- 4-Ethoxybenzoyl
Ethoxy group increases electron density; intermediate in anti-inflammatory agents
tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate - Boc-protected piperazine
- Indole-3-yl
Indole-3-yl motif common in serotonin receptor ligands; MW: 301.39 g/mol

Stability and Reactivity

  • Stability in Simulated Gastric Fluid : Compounds with triazolylmethyl substituents (e.g., 1a, 1b) degrade in acidic conditions, whereas Boc-protected piperazines generally exhibit improved stability .

Biological Activity

Tert-butyl 4-[(4-methoxy-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and case reports.

  • Molecular Formula : C18H23N3O3
  • Molecular Weight : 341.39 g/mol
  • CAS Number : 869895-62-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that the indole moiety contributes to its bioactivity by mimicking natural substrates in enzymatic reactions.

Anticancer Activity

Several studies have reported the anticancer properties of this compound. For instance:

  • In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics .
Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HCT116 (Colon)20
HeLa (Cervical)25

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

  • Bacterial Inhibition : It demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
BacteriaMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32

Neuroprotective Effects

Recent research highlights the neuroprotective potential of this compound:

  • Neuroprotection in Models : In animal models of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved cognitive function, suggesting a protective role against oxidative stress .

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound in conjunction with standard chemotherapy. Results indicated a synergistic effect, leading to improved patient outcomes and reduced side effects .
  • Neurodegenerative Disease Model : In a study using a mouse model for Alzheimer's disease, administration of the compound led to decreased amyloid plaque formation and improved memory performance, supporting its potential as a therapeutic agent for neurodegenerative conditions .

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